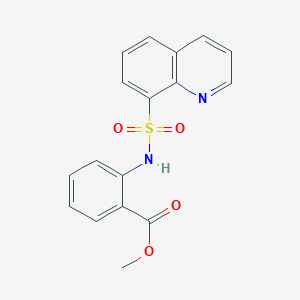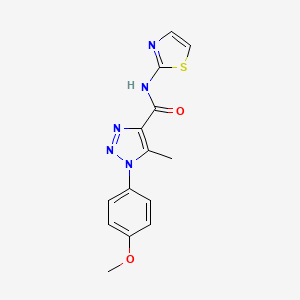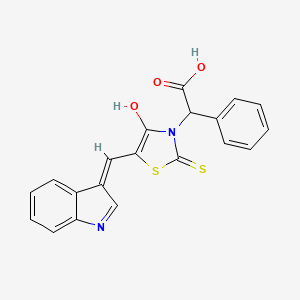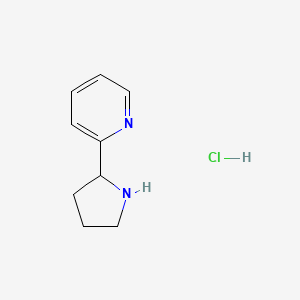![molecular formula C14H14O4S B2593233 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione CAS No. 477866-25-4](/img/structure/B2593233.png)
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is an organic compound . It is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
Synthesis Analysis
The compound is synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid . The Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Molecular Structure Analysis
The molecular formula of the compound is C14H14O4S . Its molecule has a heterocyclic core with four carbon and two oxygen atoms .Chemical Reactions Analysis
The compound is used in organic synthesis for multiple C-C bond formations . The Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical and Chemical Properties Analysis
The compound is a crystalline colorless solid, sparingly soluble in water . It has a molecular weight of 278.324 Da .Scientific Research Applications
Synthesis and Structural Characterization
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is a versatile compound used in various chemical syntheses. It has been involved in the synthesis of amino(thiomethyl)methylene derivatives, showcasing its reactivity and utility in producing sulfoxide derivatives and triphenyl(thiomethyl)phosphonium salts. The crystal structures of these derivatives have been elucidated, demonstrating the compound's potential in diverse chemical transformations (Al-Sheikh et al., 2009).
Supramolecular Structures
Investigations into the supramolecular structures of derivatives of this compound reveal intricate hydrogen bonding patterns, contributing to our understanding of molecular interactions in the solid state. These studies provide insights into the factors that govern the assembly of molecules into complex structures, which is crucial for designing materials with specific properties (Low et al., 2002).
Drug Precursor and Ligand Synthesis
The compound serves as a precursor in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are valuable for their potential applications as drugs or ligands. This highlights its role in medicinal chemistry and drug development, underlining the versatility and significance of the compound in synthesizing biologically active molecules (Dotsenko et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents, highlighting the potential of the compound and its derivatives in addressing the challenge of antibiotic resistance (Ghorab et al., 2017).
Crystallographic Studies
Crystallographic studies of the compound and its derivatives offer valuable information on molecular and crystal structures, providing a foundation for understanding its reactivity and interactions. Such studies are essential for the rational design of new compounds with desired physical, chemical, or biological properties (Zeng).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-5-[(4-methylphenyl)sulfanylmethylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-4-6-10(7-5-9)19-8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLRLAVPBGCQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)
![Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2593159.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2593172.png)
